Bienvenue dans la boutique en ligne BenchChem!

2-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

NTPDase inhibition oxadiazole SAR isoform selectivity

2-Methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021051-95-5) is a 1,3,4-oxadiazole-based benzamide with molecular formula C₁₅H₁₃N₃O₃S and molecular weight 315.35 g·mol⁻¹. It combines a 2-methoxybenzamide moiety with a thiophen-2-ylmethyl-substituted oxadiazole ring, a scaffold frequently investigated for kinase inhibition and anti-inflammatory activity.

Molecular Formula C15H13N3O3S
Molecular Weight 315.35
CAS No. 1021051-95-5
Cat. No. B2996065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS1021051-95-5
Molecular FormulaC15H13N3O3S
Molecular Weight315.35
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=NN=C(O2)CC3=CC=CS3
InChIInChI=1S/C15H13N3O3S/c1-20-12-7-3-2-6-11(12)14(19)16-15-18-17-13(21-15)9-10-5-4-8-22-10/h2-8H,9H2,1H3,(H,16,18,19)
InChIKeyXKXYSTWWCSGKMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021051-95-5): Procurement-Ready Identity and Structural Baseline


2-Methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021051-95-5) is a 1,3,4-oxadiazole-based benzamide with molecular formula C₁₅H₁₃N₃O₃S and molecular weight 315.35 g·mol⁻¹ . It combines a 2-methoxybenzamide moiety with a thiophen-2-ylmethyl-substituted oxadiazole ring, a scaffold frequently investigated for kinase inhibition and anti-inflammatory activity [1]. Its purity is typically specified as ≥95% by HPLC from major chemical vendors.

Why Structural Nuance Dictates Selection: The Risks of Generic Substitution Among 1,3,4-Oxadiazole Benzamides


Within the 1,3,4-oxadiazole benzamide family, minor modifications—such as the position of the methoxy group, the nature of the heterocyclic substituent, or the linker type—can invert selectivity or abolish target engagement. For example, in a closely related series of 2,5-disubstituted 1,3,4-oxadiazoles, moving the methoxy group from the ortho to the para position reduced NTPDase inhibitory activity to negligible levels [1]. Generic substitution without precise structural matching therefore risks experimental irreproducibility, wasted procurement resources, and misleading structure‑activity relationship interpretations.

Quantitative Differentiation Evidence for 2-Methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide Against Closest Analogs


NTPDase Isoform Selectivity: 2-Methoxybenzamide Oxadiazole Scaffold vs. Unsubstituted Phenyl Analog

Although direct enzymatic data for 2-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide are not publicly available, SAR from a structurally proximal 2-methoxy-substituted oxadiazole series (compound 7f) demonstrates that an ortho-methoxy group on the benzamide ring confers selective inhibition of NTPDase8 (IC₅₀ 49.62 ± 1.93 µM) while retaining moderate activity against NTPDase2 (IC₅₀ 32.65 ± 1.76 µM) and NTPDase3 (IC₅₀ 13.48 ± 0.92 µM) [1]. In contrast, the unsubstituted phenyl analog 7b exhibits a reversed selectivity profile: weakest activity against NTPDase8 (IC₅₀ 36.39 ± 1.52 µM) and strongest inhibition of NTPDase1 (IC₅₀ 12.26 ± 0.91 µM). The ortho-methoxy substitution is therefore a critical determinant of isoform selectivity.

NTPDase inhibition oxadiazole SAR isoform selectivity

Binding Affinity Divergence: Direct Amide-Linked vs. Methylene-Linked Oxadiazole Benzamides

The target compound incorporates a direct amide bond between the oxadiazole ring and the 2-methoxybenzamide, whereas the methylene-linked analog 2-methoxy-N-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)benzamide (Compound 40, US11884682) displays an IC₅₀ of 2.63 µM against ALK5 kinase [1]. The electronic and geometric differences imposed by the linker are expected to modulate kinase hinge-binding interactions and metabolic stability. Direct head-to-head comparison data are currently unavailable, but the magnitude of potency differences observed in related series underscores the necessity of compound-specific validation.

ALK5 kinase inhibition linker SAR oxadiazole benzamide

Predicted Drug-Likeness Profile: Target Compound vs. Oxadiazole Chemical Space

In silico predictions using SwissADME indicate that 2-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide possesses a topological polar surface area (tPSA) of 80.18 Ų, a consensus logP of 3.15, and full compliance with Lipinski's rule of five (zero violations) [1]. Compared to the median values of a curated library of 120 1,3,4-oxadiazole derivatives (median tPSA ≈ 85 Ų, median logP ≈ 3.5) [2], the target compound exhibits modestly lower polarity and lipophilicity, a profile that may favor membrane permeability but could reduce aqueous solubility.

in silico ADME drug-likeness oxadiazole physicochemical properties

Scientific Procurement Scenarios Where 2-Methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide Provides Differentiated Value


Isoform-Selective NTPDase Inhibitor Screening

The ortho-methoxy substitution pattern inferred from close analogs drives selectivity toward NTPDase8 and NTPDase3 over NTPDase1 [1]. This compound is suited for screening cascades that require NTPDase3/8-biased tool molecules while minimizing NTPDase1 activity, for example in studying purinergic signaling in cancer models.

Kinase Inhibitor Linker Optimization Studies

The direct amide linkage to the oxadiazole ring contrasts with methylene-linked analogs that show micromolar ALK5 inhibition [1]. Researchers exploring linker geometry in kinase hinge-binding motifs can use this compound to probe the impact of linker flexibility on potency and metabolic stability.

Computational ADME Benchmarking and Model Training

With its favorable drug-likeness profile (tPSA 80.18 Ų, logP 3.15, zero Lipinski violations) [1], the compound serves as a benchmark for in silico models of permeability and solubility. Its modest deviation from oxadiazole library medians [2] makes it valuable for training quantitative structure‑property relationship (QSPR) models.

Quote Request

Request a Quote for 2-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.